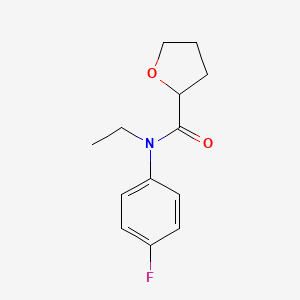
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide, also known as DCC, is a chemical compound that has been widely used in scientific research for its various biological and pharmacological properties. It is a synthetic compound that belongs to the family of chromene derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways and molecular targets in the body. It has been reported to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in the body. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to be involved in the pathogenesis of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. This compound has also been found to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized in the laboratory. This compound has also been found to exhibit low toxicity and high selectivity towards its molecular targets. However, there are some limitations associated with the use of this compound in lab experiments. It has been reported to exhibit poor solubility in aqueous solutions, which may limit its bioavailability and pharmacokinetic properties. This compound may also exhibit instability under certain experimental conditions, which may affect its biological activity and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is the exploration of its molecular targets and signaling pathways in the body, which may provide insights into its mechanism of action and potential therapeutic applications. Furthermore, the development of novel synthetic analogs of this compound with improved pharmacokinetic properties and efficacy may also be a promising future direction for the research on this compound.
Synthesemethoden
The synthesis of N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide is a multi-step process that involves the reaction of several reagents. The most commonly used method for the synthesis of this compound is the condensation reaction of 3,4-dihydro-2H-chromen-3-ylmethylamine with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere at room temperature or at a slightly elevated temperature.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide has been extensively used in scientific research for its various biological and pharmacological properties. It has been reported to exhibit antioxidant, anti-inflammatory, antitumor, and neuroprotective activities. This compound has also been found to possess analgesic, anxiolytic, and antidepressant properties.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-2H-chromen-3-ylmethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(14-6-2-1-3-7-14)18-11-13-10-15-8-4-5-9-16(15)20-12-13/h1-2,4-5,8-9,13-14H,3,6-7,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACSVBNTNRNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)





![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)


